

Sotrastaurin immunosuppressant clinical development

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Compound Focus: Sotrastaurin

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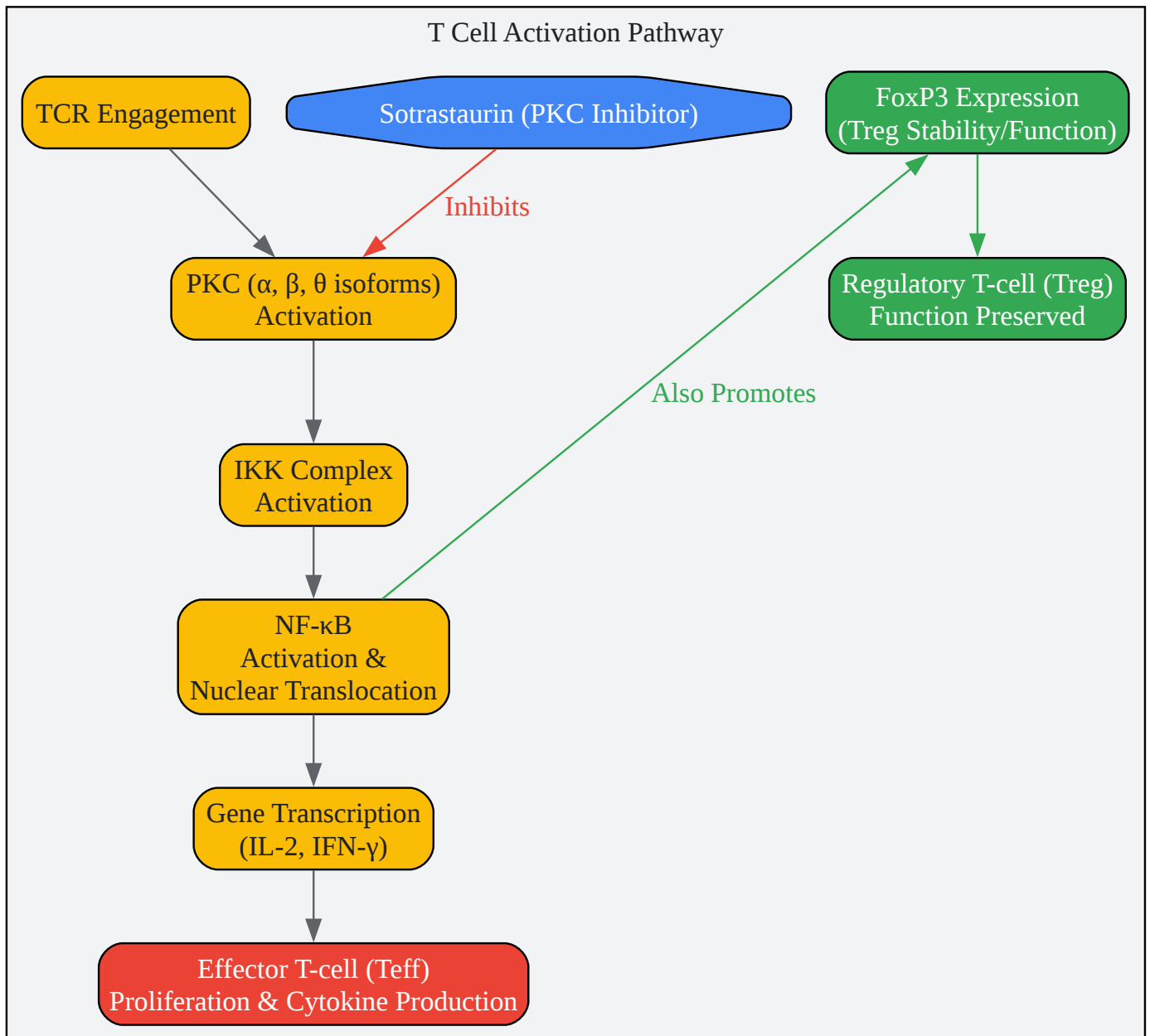
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Mechanism of Action and Signaling Pathway

Sotrastaurin is a novel immunosuppressant that works by selectively inhibiting key isoforms of Protein Kinase C (PKC), specifically PKC- α , PKC- β , and PKC- θ [1] [2]. These isoforms are critical for signaling downstream of the T-cell receptor (TCR).

The following diagram illustrates the signaling pathway targeted by **Sotrastaurin** and its differential effects on T-cells.



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Figure 1: **Sotrastaurin** inhibits PKC, blocking NF-κB-driven effector T-cell activation while potentially preserving Regulatory T-cell (Treg) function linked to the same pathway. [1] [3] [4]

Key Clinical and Experimental Data

Clinical and in vitro studies have provided quantitative data on **Sotrastaurin**'s activity and efficacy.

Table 2: Key Quantitative Findings from Sotrastaurin Studies

Study Area	Finding / Metric	Value / Outcome	Context
Potency (In Vitro)	IC ₅₀ for T-cell Proliferation	45 ng/mL (90 nM) [1] [4]	Half-maximal inhibitory concentration in mixed lymphocyte reaction (MLR)
Treg Function (In Vitro)	Suppression of Teff Prolagation	35% (with Sotrastaurin) vs. 47% (without drug) (P=0.33) [1] [4]	At 50 ng/mL Sotrastaurin and 1:5 Treg:Teff ratio, showing no statistical difference
Clinical Efficacy (Psoriasis)	PASI75 Response at 2 Weeks	69% reduction [3]	In patients receiving 300 mg BID vs. placebo
Clinical Correlation	Treg Numbers Post-Transplant	Correlation coefficient r=0.68 (P=0.03) [1]	Correlation with higher sotrastaurin trough levels in renal transplant patients

Detailed Experimental Protocol

For researchers, here is a detailed methodology for assessing **Sotrastaurin**'s effect on T-cells, based on the protocols from the search results [1].

Objective: To evaluate the ex vivo and in vitro effect of **Sotrastaurin** on alloreactive T-cell proliferation and Regulatory T-cell (Treg) function.

Key Materials:

- Cells:** Peripheral Blood Mononuclear Cells (PBMCs) from human donors or patients.
- Drug:** **Sotrastaurin** powder, dissolved in DMSO and further diluted in cell culture medium (RPMI-1640).

- **Assay Kits:** Mixed Lymphocyte Reaction (MLR), flow cytometry antibodies (e.g., for CD4, CD25, FoxP3, CD127), and cell proliferation dyes.

Procedure:

- **Cell Isolation:** Isolate PBMCs from heparinized blood using Ficoll-Paque density gradient centrifugation. Cells can be cryopreserved for later analysis.
- **Treg Isolation:** Isolate CD4+CD25^{high} T cells (Tregs) from PBMCs using magnetic-activated cell sorting (MACS) with CD25-microbeads. The untouched fraction (CD25^{low/neg}) is used as responder T effector cells (Teffs).
- **Mixed Lymphocyte Reaction (MLR):**
 - **For Potency (IC₅₀):** Culture allogeneic Teffs with irradiated stimulator cells in the presence of a concentration gradient of **Sotrastaurin** (e.g., 0-200 nM). Measure proliferation after several days (e.g., via 3H-thymidine incorporation or CFSE dilution) to calculate the IC₅₀.
 - **For Treg Function:** Co-culture isolated Tregs with Teffs (e.g., at a 1:5 ratio) and allogeneic stimulator cells. Add a fixed concentration of **Sotrastaurin** (e.g., 50 ng/mL). Suppression is calculated as the percentage reduction in Teff proliferation compared to wells without Tregs.
- **Flow Cytometry Analysis:** Use multi-color flow cytometry to phenotype T-cell populations and analyze phosphorylation status of key signaling proteins like STAT-5 in Tregs after incubation with **Sotrastaurin**.

Clinical Development Status and Rationale

Despite a promising mechanism, **Sotrastaurin**'s clinical development for its primary indications has been halted.

- **Discontinued Indications:** According to the AdisInsight record, development has been officially discontinued for **preventing liver and renal transplant rejection**, as well as for **psoriasis**, **ulcerative colitis**, and **uveitis** [5].
- **Reason for Discontinuation:** The ScienceDirect resource explicitly states that **two separate Phase II trials of sotrastaurin showed "efficacy failure"** [3]. This suggests the drug did not achieve the primary endpoints for preventing organ rejection compared to the standard of care.
- **Potential Ongoing Research:** The only potential area of ongoing research appears to be in oncology. The same source notes a Phase I/II status for **uveal melanoma** and other lymphomas, but it also highlights that there have been **no recent reports of development** as of July 2021 [5].

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